Boc-D-Ala-OSu
Overview
Description
Boc-D-Ala-OSu: (tert-Butyloxycarbonyl-D-alanine N-hydroxysuccinimide ester) is a chemical compound widely used in peptide synthesis. It is a derivative of D-alanine, an amino acid, and is often employed as a coupling reagent in the synthesis of peptides and proteins. The compound is known for its stability and reactivity, making it a valuable tool in organic chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-D-Ala-OSu is typically synthesized through the reaction of Boc-D-alanine with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature. The resulting product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The compound is produced under controlled conditions to meet stringent purity standards required for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions: Boc-D-Ala-OSu primarily undergoes substitution reactions, where the N-hydroxysuccinimide ester group is replaced by an amino group from another molecule. This reaction is commonly used in peptide bond formation during solid-phase peptide synthesis .
Common Reagents and Conditions:
Reagents: N-hydroxysuccinimide, dicyclohexylcarbodiimide, Boc-D-alanine.
Conditions: Organic solvents (dichloromethane, dimethylformamide), room temperature, inert atmosphere (nitrogen or argon).
Major Products: The major product formed from the reaction of this compound with an amino group is a peptide bond, resulting in the formation of dipeptides, tripeptides, or longer peptide chains .
Scientific Research Applications
Boc-D-Ala-OSu has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Boc-D-Ala-OSu involves the activation of the carboxyl group of Boc-D-alanine through the formation of an N-hydroxysuccinimide ester. This activated ester readily reacts with amino groups, forming stable peptide bonds. The molecular targets are the amino groups of other amino acids or peptides, facilitating the elongation of peptide chains during synthesis .
Comparison with Similar Compounds
Boc-L-alanine N-hydroxysuccinimide ester (Boc-Ala-OSu): Similar in structure but derived from L-alanine instead of D-alanine.
Boc-Valine N-hydroxysuccinimide ester (Boc-Val-OSu): Derived from valine, another amino acid, and used in similar peptide synthesis applications.
Z-Lysine N-hydroxysuccinimide ester (Z-Lys-OSu): Derived from lysine and used in the synthesis of lysine-containing peptides.
Uniqueness: Boc-D-Ala-OSu is unique due to its derivation from D-alanine, which imparts specific stereochemical properties to the resulting peptides. This can be crucial in the synthesis of peptides with defined stereochemistry, which is important for their biological activity and function .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O6/c1-7(13-11(18)19-12(2,3)4)10(17)20-14-8(15)5-6-9(14)16/h7H,5-6H2,1-4H3,(H,13,18)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COMUWNFVTWKSDT-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301147305 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-alanine 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301147305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34404-33-6 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-alanine 2,5-dioxo-1-pyrrolidinyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34404-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-alanine 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301147305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Boc-D-Ala-OSu in the synthesis of pyrimidine analogues of ascamycin?
A1: this compound, which stands for N-(tert-Butoxycarbonyl)-D-alanine N-hydroxysuccinimide ester, acts as a reagent to introduce a D-alanyl group onto the 5'-O-sulfamoyl derivatives of various pyrimidine nucleosides. This selective aminoacylation is a key step in synthesizing analogues where the 2-chloroadenosine moiety of ascamycin is replaced with uridine, thymidine, cytidine, or 2′-deoxy-5-methylcytidine [].
Q2: Why is the synthesis of these pyrimidine analogues significant?
A2: Ascamycin is a nucleoside antibiotic, and exploring its structure-activity relationship through the synthesis of analogues is crucial for developing potentially more effective or less toxic drugs. By replacing the 2-chloroadenosine moiety with different pyrimidine bases, researchers aim to understand how these modifications impact the biological activity of the resulting compounds []. This knowledge is essential for optimizing the structure of ascamycin analogues for improved therapeutic applications.
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